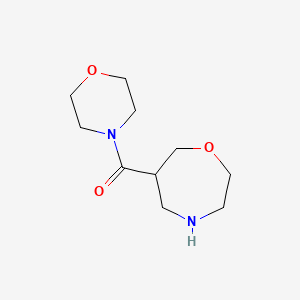

Morpholino(1,4-oxazepan-6-yl)methanone

Übersicht

Beschreibung

Morpholinos are a type of molecule used to modify gene expression. They are uncharged, water-soluble molecules that bind to complementary sequences of RNA, thereby inhibiting mRNA processing, read-through, and protein binding at those sites .

Synthesis Analysis

The synthesis of Morpholinos is typically achieved through a series of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

Morpholinos have a unique structure consisting of morpholine rings that bear methylene groups bound to modified phosphates . The exact structure of “Morpholino(1,4-oxazepan-6-yl)methanone” is not available in the current literature.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not available in the current literature. Morpholinos, in general, are stable, uncharged, and water-soluble .Wissenschaftliche Forschungsanwendungen

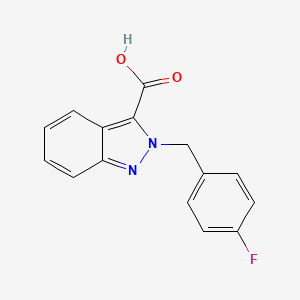

Synthesis and Antitumor Activity

- Antitumor Activity : A study by Tang and Fu (2018) synthesized 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone and found it to possess significant inhibition on the proliferation of various cancer cell lines, demonstrating its potential antitumor activity (Tang & Fu, 2018).

Structural Exploration and Biological Evaluation

- Bioactive Heterocycles Synthesis : Prasad et al. (2018) synthesized a compound involving morpholino methanone and evaluated its antiproliferative activity. The study also characterized its molecular structure and analyzed intermolecular interactions (Prasad et al., 2018).

Novel Compound Synthesis

- Synthesis of Morpholino Podocarpa : Bakare et al. (2005) synthesized a compound named 12-Methoxy-15-(4-morpholino)podocarpa-8,11,13-trien-15-one, highlighting the versatility of morpholino methanone in creating new chemical entities (Bakare et al., 2005).

Drug Development and Imaging Applications

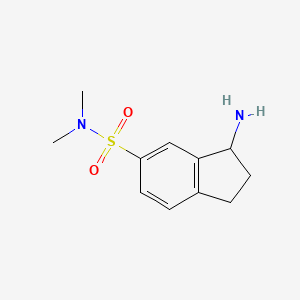

- PET Agent for Parkinson's Disease : Wang et al. (2017) developed a PET imaging agent, [11C]HG-10-102-01, for imaging the LRRK2 enzyme in Parkinson's disease, involving the use of a morpholino methanone derivative (Wang et al., 2017).

Chemical Process Development

- Practical Synthesis for Pharmaceuticals : Kopach et al. (2009) developed a commercial synthesis process for a pharmaceutical intermediate involving morpholino methanone, showcasing its application in industrial chemical processes (Kopach et al., 2009).

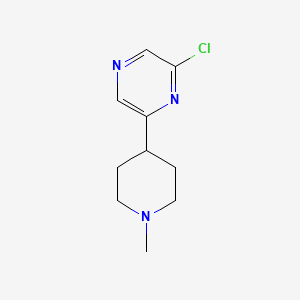

Novel Inhibitors Discovery

- Inhibitors for Aldo-Keto Reductase Enzyme : Flanagan et al. (2014) prepared morpholino(phenylpiperazin-1-yl)methanones and demonstrated their potency as selective inhibitors of the AKR1C3 enzyme, relevant for leukemia and hormone-related cancers (Flanagan et al., 2014).

Wirkmechanismus

Eigenschaften

IUPAC Name |

morpholin-4-yl(1,4-oxazepan-6-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c13-10(12-2-5-14-6-3-12)9-7-11-1-4-15-8-9/h9,11H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFUITCPJXXXPGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(CN1)C(=O)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

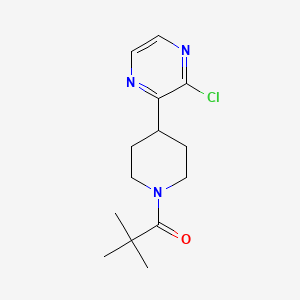

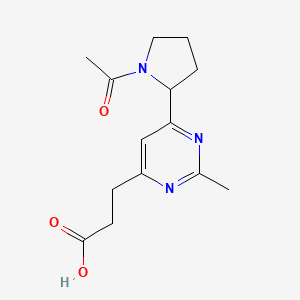

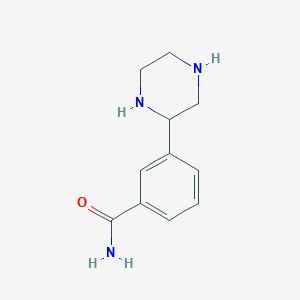

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 3-[2-(2-aminopyridin-4-yl)ethyl]piperidine-1-carboxylate](/img/structure/B1399190.png)

![3-[6-(1-Acetylpiperidin-4-yl)-2-methylpyrimidin-4-yl]propanoic acid](/img/structure/B1399193.png)

![[5-Iodo-4-(1-methanesulfonyl-piperidin-3-yl)-pyrimidin-2-yl]-dimethyl-amine](/img/structure/B1399201.png)

![1-[3-(5-Bromo-4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B1399212.png)